![molecular formula C9H9ClFIN2 B1391169 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine CAS No. 1228666-54-3](/img/structure/B1391169.png)
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Overview
Description
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)-pyridine (CFIP) is a heterocyclic aromatic compound that has been gaining attention in the scientific community due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. CFIP is a derivative of pyridine, which is a commonly used chemical in many organic reactions. Its specific structure gives it unique properties that make it a valuable tool for scientists and researchers.
Scientific Research Applications
Synthesis and Manipulation
Regioselective Ortho-Lithiation : The regioselective ortho-lithiation of halopyridines, including chloro-, fluoro-, and iodo-pyridines, was shown to yield ortho-disubstituted pyridines. This methodology is significant in synthesizing structurally diverse pyridines, which could include compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine (G. Gribble & M. Saulnier, 1993).
Halogen Shuffling in Pyridines : A study on the site-selective electrophilic substitutions of chloro-trifluoromethyl-pyridine highlighted the conversion into iodo derivatives. These conversions provide a foundation for understanding the chemical manipulations of pyridines, relevant for compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine (F. Mongin et al., 1998).
Medicinal Chemistry and Pharmacology
Nicotinic Acetylcholine Receptors (nAChRs) : Research on halogen-substituted pyridines showed their affinity for nicotinic acetylcholine receptors. The study of such compounds, including fluorinated and iodinated pyridines, is crucial for developing pharmacological probes and medications (A. Koren et al., 1998).
Radiochemical Synthesis for PET Tracers : The synthesis of radioligands for positron-emission tomography (PET) studies involved halogen-substituted pyridines. Such research is vital for developing tracers to study brain receptors, and compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine could be relevant in this context (Yi Zhang & A. Horti, 2004).
Chemical Modifications and Synthesis
- Halogen-rich Intermediates : The study of halogen-rich pyridines as intermediates for synthesizing pentasubstituted pyridines underlines the importance of such compounds in creating new chemical entities. This research can be extended to understand the chemistry of compounds like 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine (Yong-Jin Wu et al., 2022).
properties
IUPAC Name |
3-chloro-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLXXFMEOMFIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=C2)I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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